ethyl 1-Methyl-4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate
Description
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 1-methyl-4-oxopyrrolo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)8-7-12(2)13-6-4-5-9(13)10(8)14/h4-7H,3H2,1-2H3 |
InChI Key |
WDGOVFCBCMNLSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N2C=CC=C2C1=O)C |
Origin of Product |
United States |
Biological Activity
Ethyl 1-Methyl-4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Properties
Chemical Formula : C₉H₈N₂O₃
IUPAC Name : this compound
The structure of this compound features a pyrrolo-pyridazine framework, which is known for its diverse biological activities. The presence of the ethyl ester group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the dihydropyrrolo structure, followed by esterification to yield the final product.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolopyridazines have shown activity against various cancer cell lines. A study demonstrated that certain derivatives inhibited cell proliferation in human cancer cell lines with IC₅₀ values ranging from 10 to 30 μM .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 20 |
| Ethyl 1-Methyl-4-oxo... | A549 | 25 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro tests showed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 50 to 100 μg/mL .
Anti-inflammatory Activity
In addition to anticancer and antibacterial activities, this compound has shown potential as an anti-inflammatory agent. Studies involving carrageenan-induced paw edema in rats indicated a significant reduction in inflammation at doses of 10 and 20 mg/kg compared to control groups .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of this compound involved testing against the A549 lung cancer cell line. The results indicated that treatment with ethyl 1-Methyl-4-oxo... resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound could be a lead candidate for further development in cancer therapy .
Case Study 2: Antibacterial Screening
In another study focusing on antibacterial activity, ethyl 1-Methyl-4-oxo... was tested alongside standard antibiotics. The results showed that while it had moderate activity alone, synergistic effects were observed when combined with existing antibiotics like amoxicillin. This suggests potential for use in combination therapies .
Comparison with Similar Compounds
Structural and Functional Insights
- Core Heterocycle Differences: The target compound’s pyrrolo[1,2-b]pyridazine core contrasts with pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine systems in , which feature additional nitrogen atoms and fused rings. This difference impacts electronic properties and binding interactions .
- Hydrogen Bonding and Solubility: The carboxylic acid derivative () exhibits dual hydrogen-bonding capacity (donor and acceptor), favoring aqueous solubility. In contrast, the ethyl ester acts primarily as a hydrogen bond acceptor, reducing polarity . Bulky substituents (e.g., benzyl in ) introduce steric effects that may hinder crystallinity or intermolecular interactions, as noted in crystallographic studies using tools like SHELX and ORTEP .
Synthetic Flexibility :
- The methyl and ethyl ester derivatives () are synthesized via reflux conditions with triethylamine, suggesting scalability. The carboxylic acid may arise from hydrolysis of the ester under basic conditions .
Q & A
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 60–80°C (reflux) | |
| Catalyst | DMAP or Pd(PPh3)4 | |
| Solvent | THF, DMF, or DCM | |
| Purification Method | Column Chromatography |
Q. Table 2. Common Spectral Signatures
| Functional Group | NMR Shift (δ ppm) | ESI-MS (m/z) |
|---|---|---|
| Ethyl Ester (COOEt) | ~1.3 (t, CH3), 4.2 (q, OCH2) | 178.14 (base peak) |
| Pyrrolo-pyridazine Core | 6.3–7.5 (aromatic H) | M+1 = 402.2 (example) |
| 4-Oxo Group | ~170 (C=O, 13C) | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
